Product packaging for Biotin-SS-Tyramide(Cat. No.:CAS No. 678975-20-7)

Biotin-SS-Tyramide

Cat. No.: B6319221
CAS No.: 678975-20-7
M. Wt: 526.7 g/mol
InChI Key: YAFZHZQOPAYLOC-IPJJNNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-SS-Tyramide, also known as a cleavable biotin-tyramide derivative, is a high-sensitivity chemical probe designed for Tyramide Signal Amplification (TSA) technology. Its molecular structure integrates three key functional elements: a biotin group, a tyramide substrate, and a connecting disulfide bridge (SS-bond). This unique design provides high affinity, enzymatic reaction activity, and a crucial bio-cleavable property for flexible experimental design . The mechanism of action leverages enzymatic deposition for significant signal amplification. In the presence of Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂), the tyramide moiety is catalyzed to form highly reactive radicals. These radicals covalently bind to tyrosine residues proximal to the enzyme, depositing biotin tags directly at the site of interest. Each HRP molecule can activate numerous this compound molecules, leading to a substantial amplification of the detection signal . The biotin group then allows for highly specific detection using streptavidin conjugates (e.g., fluorescent or enzyme-linked), enabling visualization. A key advantage is the disulfide linker, which can be cleaved under mild reducing conditions (e.g., with DTT or TCEP), allowing for controlled elution of captured molecules, signal reversal, or sequential labeling in multiplexed assays . This reagent is invaluable across a broad spectrum of research applications. It is widely used for the high-sensitivity detection of low-abundance targets in Immunohistochemistry (IHC) and in situ Hybridization (ISH) for RNA detection . Its utility extends to electron microscopy for high-resolution immunocytochemistry, as well as techniques like ELISA and various high-resolution cell imaging methods . Furthermore, the cleavable nature of this compound makes it a powerful tool for advanced proteomic studies, including proximity labeling to map protein interactions in living cells, where it enables efficient elution of biotinylated proteins from streptavidin beads for subsequent mass spectrometry analysis, thereby improving sequence coverage and identifying biotinylation sites . Please note: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N4O4S3 B6319221 Biotin-SS-Tyramide CAS No. 678975-20-7

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZHZQOPAYLOC-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Modern Biological Labeling and Detection

The importance of Biotin-SS-Tyramide in contemporary biological research stems from its innovative design, which addresses several challenges in molecular detection and analysis. Its core components—a tyramide group, a disulfide bond, and a biotin (B1667282) handle—work in concert to provide a versatile and powerful labeling system.

The tyramide component enables its use in a highly sensitive detection method known as Tyramide Signal Amplification (TSA). embopress.orgaddgene.org In the presence of horseradish peroxidase (HRP) and a low concentration of hydrogen peroxide, the tyramide is converted into a highly reactive radical. yale.edupnas.org This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in close proximity to the HRP enzyme. yale.eduelifesciences.org This enzymatic deposition of multiple biotin molecules at the site of interest leads to a significant amplification of the signal, allowing for the detection of low-abundance proteins and nucleic acids that might be missed with conventional methods. embopress.orgnih.gov

A key feature that distinguishes this compound is its cleavable disulfide linker. nih.govmdpi.comresearchgate.net This bond can be readily broken under mild reducing conditions, for example, by using reagents like dithiothreitol (B142953) (DTT) or glutathione (B108866). yale.edubiologists.com This cleavability is a major advantage in applications such as affinity purification. After capturing the biotinylated targets with streptavidin-coated beads, the desired molecules can be gently and efficiently released by cleaving the disulfide bond, leaving the biotin tag and streptavidin behind. yale.edu This allows for the recovery of the native, unmodified target molecules for downstream analysis, a significant improvement over non-cleavable biotin reagents where harsh elution methods can denature the target. biologists.com This reversible biotinylation is crucial for applications requiring the functional analysis of the isolated biomolecules. yale.edubiologists.com

The combination of signal amplification and cleavability also facilitates multi-target detection in techniques like immunohistochemistry (IHC) and fluorescent in situ hybridization (FISH). biorxiv.orgiris-biotech.de The ability to amplify the signal for one target and then remove the detection complex before probing for a second target on the same sample enhances the multiplexing capabilities of these methods. addgene.org

Overview of Primary Research Applications

Enzymatic Activation Pathways

The functionality of this compound is contingent upon its enzymatic activation, which converts the relatively inert molecule into a highly reactive species capable of covalently bonding to nearby biomolecules. This activation is primarily mediated by peroxidases.

Horseradish Peroxidase (HRP)-Mediated Radical Generation

The most common method for activating this compound involves the enzyme Horseradish Peroxidase (HRP). biotium.comiris-biotech.debiotium.com In a process known as tyramide signal amplification (TSA) or catalyzed reporter deposition (CARD), HRP, in the presence of an oxidative co-factor, catalyzes the conversion of the tyramide portion of the molecule into a highly reactive, short-lived tyramide radical. biotium.combiotium.comlumiprobe.com This enzymatic reaction is the cornerstone of many proximity labeling techniques. nih.govbiorxiv.org

The HRP enzyme is typically delivered to a specific subcellular location by conjugating it to an antibody that recognizes a target protein of interest. iris-biotech.debiorxiv.org This targeted delivery ensures that the generation of tyramide radicals occurs in close proximity to the desired biomolecular environment. biorxiv.org

Role of Oxidative Co-factors (e.g., Hydrogen Peroxide)

The enzymatic activity of HRP is dependent on the presence of an oxidative co-factor, most commonly hydrogen peroxide (H₂O₂). iris-biotech.debiotium.comlumiprobe.com In the presence of H₂O₂, the heme prosthetic group within the HRP active site is oxidized to a high-energy state. nih.gov This activated HRP then abstracts an electron from the tyramide moiety of this compound, generating the tyramide radical. nih.gov The concentration of hydrogen peroxide is a critical parameter, as it directly influences the rate and extent of radical generation. biotium.combiotium.com

Ascorbate (B8700270) Peroxidase (APEX)-Derived Phenoxyl Radical Formation

An alternative enzymatic activation pathway utilizes Ascorbate Peroxidase (APEX), an engineered enzyme that functions efficiently within the reducing environment of the cell's interior. harvard.edunih.gov Similar to HRP, APEX, in the presence of hydrogen peroxide, catalyzes the oxidation of phenolic substrates like the tyramide in this compound to form phenoxyl radicals. mdpi.comjacc.orgrupress.org

The key advantage of APEX is its ability to function inside living cells, allowing for the study of protein-protein interactions and subcellular proteomes in their native context. harvard.edunih.gov The generated biotin-phenoxyl radicals are short-lived, ensuring that labeling is restricted to a small radius around the APEX enzyme. harvard.edunih.govjacc.org

Covalent Labeling Mechanism

Once activated, the tyramide radical of this compound becomes a potent labeling agent, capable of forming stable covalent bonds with specific amino acid residues on nearby proteins.

Tyramide Radical Reactivity with Biomolecular Residues

The tyramide radical is a highly reactive species that readily attacks electron-rich amino acid residues on the surface of proteins. nih.gov While it can react with several amino acids, including tryptophan, histidine, and cysteine, its primary target is tyrosine. nih.gov

Reactive SpeciesPrimary Target ResidueOther Reactive Residues
Tyramide RadicalTyrosineTryptophan, Histidine, Cysteine

This reactivity is the basis for the covalent deposition of the biotin tag onto proteins in the immediate vicinity of the activating enzyme. biotium.combiotium.com The short half-life of the tyramide radical ensures that this labeling is spatially restricted, providing a high-resolution snapshot of the molecular neighborhood. nih.govjacc.orgoup.com

Non-Tyrosine Reactivity (Tryptophan, Histidine, Cysteine)

While the horseradish peroxidase (HRP)-catalyzed radicalization of tyramide derivatives preferentially targets tyrosine residues, the resulting tyramide radical is not exclusively reactive toward this amino acid. Research has shown that the highly reactive species can also covalently bind to other electron-rich amino acid residues that are in close proximity to the HRP enzyme. nih.govnih.gov These include tryptophan, histidine, and cysteine. nih.govnih.govprinceton.edu The tyramide radical, once generated, will react with these accessible residues on the surface of nearby proteins. nih.gov This broader reactivity profile means that proximity labeling with this compound is not solely dependent on the presence of exposed tyrosines, potentially increasing the number of proteins that can be successfully labeled within a given microenvironment.

Table 1: Reactivity of HRP-Generated Tyramide Radical with Amino Acid Residues

Amino Acid Reactivity Source(s)
Tyrosine Primary target, high reactivity nih.gov, nih.gov
Tryptophan Reactive nih.gov, nih.gov
Histidine Reactive nih.gov, princeton.edu, nih.gov

| Cysteine | Reactive | nih.gov, princeton.edu, nih.gov |

Proximity-Dependent Modification Principles

The central principle governing the function of this compound is proximity-dependent labeling, a mechanism often referred to as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD). fluorofinder.combiotium.combiotium.comnews-medical.net This process relies on the enzymatic activity of horseradish peroxidase (HRP), which is typically conjugated to an antibody or other protein of interest to localize it to a specific subcellular region or protein complex. fluorofinder.comnews-medical.net

The mechanism proceeds as follows:

In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the tyramide moiety of this compound into a highly reactive, short-lived tyramide radical. biotium.combiotium.comnews-medical.net

This radical species has an extremely short half-life, estimated to be less than one millisecond. jacc.org

Due to its transient nature, the radical's diffusion is limited to a very small radius, approximately 20 nanometers, from the site of the HRP enzyme. jacc.org

Within this confined radius, the activated tyramide radical covalently bonds to proximal proteins, primarily at electron-rich residues such as tyrosine. jacc.orgaatbio.comnih.gov This results in the high-density deposition of biotin tags exclusively on proteins that are immediate neighbors of the HRP-targeted location. fluorofinder.combiotium.com

This spatial restriction is critical, as it ensures that only proteins within the immediate "neighborhood" of the target are labeled, providing a snapshot of the proteomic environment in a specific cellular context. jacc.orgnih.gov

Disulfide Bridge Chemistry in this compound

A key structural feature of this compound is the disulfide (-S-S-) bridge incorporated into its linker arm. iris-biotech.deiris-biotech.deissuu.com This bond is chemically designed to be reducible, providing a crucial mechanism for reversing the biotinylation process after the labeled proteins have been captured.

The disulfide bond within the this compound linker is susceptible to cleavage by reducing agents. iris-biotech.deiris-biotech.desigmaaldrich.com This reduction reaction breaks the -S-S- bond, splitting the molecule and separating the biotin tag from the now-unlabeled target protein. iris-biotech.deiris-biotech.de

A common and biologically relevant reducing agent used for this purpose is glutathione (B108866) (GSH). iris-biotech.deiris-biotech.deissuu.com Reduced glutathione is a thiol-containing tripeptide that can reduce disulfide bonds in other molecules by donating electrons, becoming oxidized to glutathione disulfide (GSSG) in the process. nih.govresearchgate.net The cleavage of the disulfide bridge in this compound by GSH is a sulfhydryl-disulfide interchange reaction. researchgate.net This process can also be carried out by other reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). smolecule.com Within certain cellular compartments like the lysosome or endoplasmic reticulum, endogenous reducing conditions can also facilitate this cleavage. issuu.comsigmaaldrich.comnih.govnih.gov

The cleavable nature of this compound has significant functional importance, particularly for protein enrichment and subsequent analysis. rsc.orgresearchgate.net The interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, making it extremely difficult to dissociate without using harsh, denaturing conditions that can compromise the integrity of the captured proteins. issuu.comnih.gov

By incorporating a cleavable disulfide linker, this compound circumvents this issue. iris-biotech.deissuu.com The workflow is typically as follows:

Proteins labeled with this compound are captured from a complex mixture using streptavidin-coated beads. iris-biotech.demdpi.com

After washing away non-biotinylated proteins, the captured proteins are released from the beads not by breaking the biotin-streptavidin bond, but by cleaving the disulfide linker with a reducing agent. iris-biotech.deissuu.com

This mild elution strategy releases the target proteins in their native or near-native state, free from the biotin tag, making them suitable for downstream applications such as mass spectrometry-based protein identification. researchgate.netmdpi.comnih.gov

This "capture and release" strategy is a cornerstone of many modern chemoproteomic workflows, enabling the efficient purification and identification of proteins from specific subcellular locations or interaction networks. rsc.orgacs.org

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
This compound -
Glutathione (reduced form) GSH
Glutathione (oxidized form) GSSG
Horseradish Peroxidase HRP
Hydrogen Peroxide H₂O₂
Tris(2-carboxyethyl)phosphine TCEP
Tyrosine -
Tryptophan -
Histidine -
Cysteine -
Streptavidin -

Synthetic Methodologies and Derivative Design of Biotin Ss Tyramide

Chemical Synthesis Approaches for Biotin-SS-Tyramide

This compound is a specialized chemical probe used in various biochemical assays, particularly for tyramide signal amplification (TSA). sigmaaldrich.comalkalisci.comscientificlabs.ie Its structure incorporates a biotin (B1667282) moiety for affinity purification, a tyramide group that can be activated by horseradish peroxidase (HRP), and a cleavable disulfide bond in the linker region. sigmaaldrich.comiris-biotech.de The synthesis of such a trifunctional molecule involves a strategic assembly of these three key components.

While specific, proprietary synthesis routes may vary, the general chemical approach involves the sequential coupling of three building blocks: a biotin derivative, a linker containing a disulfide bridge, and tyramine (B21549). A common strategy is to use solid-phase synthesis, which allows for efficient reaction and purification steps. For instance, a synthesis could be performed on a Rink resin. rsc.org The process might involve coupling Fmoc-protected amino acids and a disulfide-containing moiety, such as sulfo-NHS-SS-Biotin, to a resin-bound amine. rsc.org The tyramine component provides the phenolic group necessary for peroxidase-mediated radical formation. iris-biotech.de The disulfide bond is introduced via a linker molecule designed to be cleaved under reducing conditions, for example, by agents like glutathione (B108866). iris-biotech.deissuu.comissuu.com This cleavability is a crucial feature for releasing the labeled proteins from streptavidin affinity capture. iris-biotech.de

The general structure of such probes consists of five parts: (i) a reactive handle, (ii) a spacer, (iii) the cleavable moiety, (iv) another spacer, and (v) the biotin tag. nih.gov The synthesis must carefully control the coupling reactions to link these parts in the correct sequence, often using protecting groups to prevent unwanted side reactions.

Structural Variations and Linker Engineering for Enhanced Performance

To optimize biotin probes for specific applications, researchers have engineered numerous structural variations, particularly within the linker region. This linker engineering aims to enhance properties like solubility, cleavage efficiency, and steric availability of the biotin tag. issuu.comissuu.com

Variations in Cleavable Linkers: The disulfide bond in this compound is just one of several types of cleavable linkers that have been developed. Each offers a different mechanism for release, providing a toolkit for various experimental needs.

Linker TypeCleavage Agent/ConditionKey Features
Disulfide Reducing agents (e.g., DTT, TCEP, Glutathione)Mild, biologically compatible cleavage. sigmaaldrich.comiris-biotech.de
Diol Sodium Periodate (NaIO₄)Chemoselective cleavage under specific oxidative conditions. tum.deresearchgate.net
Acid-Labile Mild acid (e.g., Formic Acid, TFA)Allows for acid-mediated elution. nih.govresearchgate.net
Photocleavable UV light (e.g., 365 nm)Spatially and temporally controlled release of targets. nih.govresearchgate.net
Hydrazone Acid-cleavableProvides an alternative acid-labile option. researchgate.net

Linker Engineering for Solubility and Accessibility: The inherent hydrophobicity of the biotin molecule can sometimes lead to aggregation or reduced solubility of the labeled protein. issuu.com To counteract this, linkers are often engineered by incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) units. rsc.orgissuu.com These PEG spacers can improve the water solubility of the entire probe and the resulting biotinylated conjugate. issuu.com Furthermore, the length of the spacer arm is a critical parameter; a longer spacer can reduce steric hindrance, making the biotin more accessible for binding to streptavidin-coated surfaces. issuu.comissuu.com For example, Biotin-XX-Tyramide contains a longer spacer arm to improve biotin availability. biotium.com

These structural modifications allow for the fine-tuning of biotinylated probes, adapting them for use in diverse environments, from the cell surface to intracellular compartments like the lysosome, where the disulfide bond of this compound can be cleaved by glutathione. sigmaaldrich.comiris-biotech.de

Comparative Analysis with Other Biotinylated Tyramide Analogs

This compound is one of several biotinylated tyramide reagents available for use in techniques like tyramide signal amplification (TSA) and proximity labeling (PL). nih.gov Its performance can be compared with other analogs based on cleavability, signal amplification, and background generation.

Cleavable vs. Non-Cleavable Analogs: The primary distinction lies between cleavable and non-cleavable probes.

Biotinyl Tyramide (Biotin-Phenol) : This is the non-cleavable counterpart to this compound. sigmaaldrich.com While it is effective for signal amplification, the lack of a cleavable linker means that elution from streptavidin requires harsh, denaturing conditions. tum.de This can be a significant drawback in applications where protein function or integrity must be preserved post-capture.

This compound : The inclusion of the disulfide linker allows for reductive cleavage, facilitating the gentle release of captured proteins. iris-biotech.de This is highly advantageous for downstream applications like mass spectrometry, where co-elution of streptavidin and non-specifically bound proteins is undesirable. nih.gov

Comparison with Other Amplification Reagents: The signal amplification achieved with biotinylated tyramide can be substantial. However, it can sometimes be associated with background staining. nih.gov

One study compared a biotinylated tyramide technique with an anti-biotin double-bridge method. It found that while biotinylated tyramide produced a very large increase in signal intensity, it also generated a moderate amount of background. The anti-biotin double-bridge, in contrast, increased the signal with no increase in background. nih.gov

In some contexts, using tyramide conjugated to a fluorophore like FITC instead of biotin has been employed to avoid background from endogenous biotinylated proteins. rupress.org

Advanced Analogs: Newer generations of reagents aim to improve upon the performance of traditional tyramide-based probes.

Biotin-XX-Tyramide : This analog features a longer spacer arm ("XX") between the biotin and the tyramide. sigmaaldrich.combiotium.com The extended linker is designed to reduce steric hindrance and improve the efficiency of streptavidin binding, but it remains a non-cleavable probe.

Styramide™ Reagents : These are described as having higher reactivity than tyramide radicals, leading to a faster and more sensitive system with potentially higher signal generation than traditional TSA reagents. interchim.fr Biotin Styramide is positioned as a superior replacement for Biotin Tyramide. interchim.fr

The choice between these analogs depends on the specific experimental goals, balancing the need for signal amplification, low background, and the ability to gently elute the captured targets.

Compound NameKey FeatureCleavable?Primary Application
This compound Disulfide linkerYes (Reducing agents)Cleavable tyramide signal amplification (TSA) and proximity labeling (PL). sigmaaldrich.comalkalisci.comscientificlabs.ie
Biotinyl Tyramide Standard tyramide probeNoStandard TSA and PL. sigmaaldrich.com
Biotin-XX-Tyramide Extended spacer armNoTSA where enhanced streptavidin binding is desired. biotium.com
Desthiobiotin-Tyramide Weaker biotin-avidin bindingReversible (Biotin competition)TSA with gentle, competitive elution. issuu.com
Biotin Styramide "Styramide" radicalNoHigh-efficiency signal amplification. interchim.fr

Applications in Tyramide Signal Amplification Tsa Research

Principles of Catalyzed Reporter Deposition (CARD)

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic method used to amplify signals in immunoassays and in situ hybridization. caymanchem.combiosyn.combiotium.com The core principle of this technique revolves around the enzymatic activity of horseradish peroxidase (HRP). biosyn.combiotium.com

In a typical workflow, a primary antibody binds to the target molecule (an antigen). This is followed by a secondary antibody conjugated to the HRP enzyme. In the presence of a low concentration of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a labeled tyramide substrate, such as Biotin-SS-Tyramide, into a highly reactive, short-lived radical. biosyn.combiotium.comhellobio.com

This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. hellobio.comnih.gov This localized deposition of numerous biotin (B1667282) molecules creates a high-density labeling zone around the initial target site. hellobio.comtocris.com The deposited biotin can then be detected by streptavidin conjugated to a fluorescent dye or another reporter enzyme, leading to a significant amplification of the original signal. tocris.comrndsystems.com The short half-life of the tyramide radicals ensures that their binding is restricted to the area immediately surrounding the target, which contributes to good resolution. nih.govtocris.com

StepDescriptionKey Molecules Involved
1. Target RecognitionA primary antibody specifically binds to the target antigen in the sample.Primary Antibody, Target Antigen
2. Enzyme RecruitmentA secondary antibody conjugated with Horseradish Peroxidase (HRP) binds to the primary antibody.HRP-conjugated Secondary Antibody
3. Tyramide ActivationIn the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of this compound into a reactive radical.This compound, Hydrogen Peroxide, HRP
4. Covalent DepositionThe activated tyramide radical covalently binds to nearby tyrosine residues on proteins.Activated Tyramide Radical, Tyrosine Residues
5. Signal DetectionStreptavidin conjugated to a fluorophore or another reporter binds to the deposited biotin, generating a strong, localized signal.Streptavidin-Fluorophore Conjugate, Biotin

Enhancement of Detection Sensitivity in Immunofluorescence and Immunohistochemistry

The application of this compound within the TSA/CARD methodology dramatically enhances the sensitivity of immunofluorescence (IF) and immunohistochemistry (IHC) assays. hellobio.comrndsystems.com This amplification allows for the visualization and analysis of targets that would otherwise be undetectable.

A primary advantage of TSA technology is its ability to detect proteins that are expressed at very low levels. hellobio.combiotium.com Conventional immunodetection methods often lack the sensitivity required to identify these low-abundance targets. TSA can increase detection sensitivity by up to 100-fold compared to standard methods. biotium.combiotium.combiotium.com This is achieved by depositing a large number of biotin molecules for each target molecule, effectively amplifying the signal at the source. abcam.com This makes this compound an invaluable tool for studying rare cell populations or proteins with sparse expression patterns. hellobio.comabcam.com

FeatureConventional Methods (e.g., Standard IHC/IF)TSA with this compound
Signal GenerationTypically one reporter molecule per target-bound antibody.Enzymatic deposition of multiple biotin molecules per target. nih.gov
SensitivityLower, often insufficient for low-abundance targets.Significantly higher (up to 100-fold increase). biotium.combiotium.com
Primary Antibody UseRequires higher concentrations of primary antibody.Allows for the use of lower primary antibody concentrations. biotium.comhellobio.com
Application ExampleDetection of highly expressed structural proteins.Detection of rare checkpoint inhibitors on tumor cells or low-level transcription factors. nih.govpnas.org

While TSA significantly boosts the signal, optimizing the signal-to-noise ratio is crucial for accurate results. Several strategies are employed to enhance the specific signal while minimizing background noise.

Antibody and Reagent Titration : Due to the amplification power of TSA, the concentration of the primary antibody can often be substantially reduced, which helps to decrease non-specific binding and background. biotium.comhellobio.com Similarly, optimizing the concentration of the HRP-conjugated secondary antibody and the this compound itself is essential. hellobio.com

Blocking Endogenous Biotin : Tissues, particularly the liver and kidney, can contain significant amounts of endogenous biotin, which can lead to high background staining. abcam.com Pre-treating the sample with avidin (B1170675) and then biotin can effectively block these endogenous molecules. hellobio.combiotium.com

Tissue Unmasking and Permeabilization : For formalin-fixed, paraffin-embedded (FFPE) tissues, proper antigen retrieval is critical. One study found that a key factor for achieving a clean background was an unmasking regimen that included treatment with sodium citrate (B86180) buffer followed by pepsin digestion. nih.gov

Control of Reaction Time : The incubation time for the tyramide reaction needs to be carefully controlled. While longer times can increase the signal, they can also elevate the background. hellobio.com

StrategyPurposeImplementation Detail
Signal EnhancementIncrease the specific signal from the target.Utilize the HRP-catalyzed deposition of this compound to accumulate a high density of biotin labels at the target site. biotium.com
Noise Reduction (Antibody)Minimize non-specific antibody binding.Reduce the concentration of the primary antibody compared to conventional protocols. hellobio.com
Noise Reduction (Endogenous Factors)Prevent background from naturally occurring biotin.Implement an endogenous biotin blocking step using avidin/streptavidin before antibody incubation. hellobio.comabcam.com
Noise Reduction (Protocol Optimization)Ensure clean results in challenging samples like FFPE.Optimize antigen retrieval methods, hybridization mix pH, and wash stringency. nih.gov

Multiplexed immunofluorescence allows for the simultaneous detection of multiple biomarkers on a single tissue section, providing crucial spatial context for cellular interactions. nih.govnih.gov TSA is highly suited for multiplexing because the covalent deposition of the tyramide allows for the stripping of antibodies after each round of staining without removing the signal. researchgate.net

The cleavable nature of this compound is particularly advantageous for multiplexing. The disulfide bond within the molecule can be broken under reducing conditions. researchgate.netiris-biotech.de This allows for the removal of the biotin signal (and the attached streptavidin-fluorophore) after an imaging cycle, freeing the tissue for a subsequent round of staining with a different antibody and fluorophore. This iterative process enables the profiling of a high number of proteins in a single sample. researchgate.net Commercial systems, such as PerkinElmer's Opal™ technology, leverage this principle to allow for the detection of numerous targets in one tissue section. nih.govnih.gov

Advanced In Situ Hybridization (ISH) Methodologies

Similar to its application in IHC, this compound-based TSA significantly enhances the sensitivity of in situ hybridization (ISH), a technique used to detect specific nucleic acid sequences (DNA or RNA) within cells and tissues. tocris.comrndsystems.comnih.gov The signal amplification provided by TSA enables the detection of low-copy nucleic acid sequences that are often missed by conventional ISH methods. biotium.comnih.gov

The increased sensitivity of tyramide-based ISH can also lead to higher background if not properly controlled. nih.gov Therefore, optimized protocols are essential for achieving sensitive and specific nucleic acid detection, especially in challenging FFPE tissue samples. nih.gov

A 2003 study systematically examined the variables in biotinyl-tyramide-based ISH to develop a robust, background-free assay for detecting Human Papillomavirus (HPV) DNA in FFPE cervical tissue. nih.gov Key findings from this optimization include:

Tissue Unmasking : The most critical factor for both sensitivity and low background was a specific tissue unmasking procedure involving heat treatment with sodium citrate followed by a pepsin digestion. nih.gov

Reagent Concentration and pH : The concentrations of the probe and the primary streptavidin-peroxidase conjugate, as well as the pH of the hybridization mix and wash buffers, were found to be critical for sensitivity. nih.gov

Chromogen Choice : Using 3-amino-9-ethylcarbazole (B89807) (AEC) as the chromogen resulted in a cleaner background compared to 3,3'-diaminobenzidene (DAB), allowing for the clear visualization of just 1-2 copies of integrated HPV16. nih.gov

Fluorescent Detection : For detecting signals on metaphase chromosome spreads, a fluorescent detection method combined with the tyramide reagent was necessary. nih.gov

Example Optimized Protocol Steps for Biotinyl-Tyramide ISH on FFPE Tissue nih.gov
StepProcedurePurpose
1. Deparaffinization & RehydrationTreat with xylene and graded ethanol (B145695) series.Remove paraffin (B1166041) and rehydrate tissue.
2. Tissue UnmaskingHeat in 10 mM sodium citrate (pH 6.0) at 95°C, followed by pepsin/HCl digestion.Crucial for antigen/nucleic acid retrieval and background reduction.
3. HybridizationApply biotin-labeled probe in hybridization mix (pH 7.0), denature, and hybridize overnight.Allow probe to bind to target DNA/RNA sequence.
4. Stringency WashesWash in 0.2X SSC/0.05% Tween 20 at 55°C.Remove non-specifically bound probe.
5. AmplificationApply primary streptavidin-peroxidase, followed by this compound, and then a secondary streptavidin-peroxidase.Amplify the signal at the site of hybridization.
6. DetectionApply chromogen (e.g., AEC) or a fluorescently-labeled streptavidin.Visualize the location of the target nucleic acid.

Background Signal Mitigation in ISH Assays

In situ hybridization (ISH) techniques can be plagued by high background signals, which can obscure the specific signal and complicate data interpretation. nih.gov The cleavable nature of this compound offers a strategic advantage in mitigating this issue, particularly in multiplexing applications where multiple targets are detected on the same sample.

One such advanced technique is pSABER (pre-amplified signal amplification by exchange reaction), which utilizes this compound for robust signal amplification. researchgate.net After a target is detected with an HRP-conjugated probe, this compound is deposited. The biotin is then visualized using a fluorescently labeled streptavidin. For the next round of detection, the disulfide bond in the this compound linker is cleaved using reducing agents. This releases the streptavidin-fluorophore complex, effectively erasing the signal from the previous round. Research has demonstrated that this cleavage step can result in a greater than 90% reduction in the observable fluorescent signal, making the channel available for the next target and significantly reducing potential background from residual fluorescence. researchgate.netresearchgate.net This cyclic process of staining, imaging, and signal stripping allows for high-level multiplexing without cross-talk between detection channels. researchgate.net

Table 1: Performance of this compound in Background Mitigation for Multiplexed ISH

TechniqueTargetKey Feature of this compoundOutcomeReference
pSABER-ISHDNA TelomeresCleavable disulfide linker>90% drop in observable fluorescent signal after cleavage researchgate.netresearchgate.net
Multiplexed protein imagingMultiple proteins in FFPE tissueCleavable linker enables reiterative staining cyclesHigh-capacity multiplexing (e.g., 28 proteins) with minimal signal bleed-through researchgate.net

Application in DNA and RNA Localization Studies

Determining the subcellular localization of specific DNA and RNA molecules is crucial for understanding gene function and regulation. This compound is integral to advanced techniques developed for this purpose, such as APEX-Seq, which maps the spatial organization of the transcriptome. biorxiv.orgresearchgate.netbiorxiv.org

In APEX-Seq, an engineered ascorbate (B8700270) peroxidase (APEX2) is fused to a protein of interest that localizes to a specific subcellular compartment. biorxiv.orgresearchgate.net In the presence of hydrogen peroxide, the APEX2 enzyme uses this compound (or similar biotin-phenol reagents) to generate reactive radicals that biotinylate nearby nucleic acids. biorxiv.orgresearchgate.netnih.gov These biotin-tagged RNA or DNA molecules can then be isolated using streptavidin beads and identified through sequencing. This method has been successfully used to identify RNAs enriched in various cellular compartments, including the endoplasmic reticulum and the nucleus. biorxiv.orgbiorxiv.org For instance, when APEX2 was targeted to the cytosolic face of the ER, researchers observed significant enrichment of mRNAs encoding membrane-associated proteins. biorxiv.orgbiorxiv.org

Table 2: Examples of RNA Localization Studies Using Biotin-Tyramide-Based APEX-Seq

APEX2 Fusion TargetCellular CompartmentExample of Enriched mRNAEnrichment ScoreReference
C1(1-29)-APEX2Cytosolic face of Endoplasmic ReticulumGolgi-Associated Plant Pathogenesis-Related Protein 1 (GLIPR2)139x biorxiv.orgbiorxiv.org
C1(1-29)-APEX2Cytosolic face of Endoplasmic ReticulumSolute Carrier Family 16 Member 7 (SLC16A7)86x biorxiv.orgbiorxiv.org
CBX1-APEX2Nucleus (Heterochromatin)Transcripts associated with nuclear functionsDistinct patterns of enrichment observed biorxiv.orgresearchgate.net

Integration with Electron Microscopy for Ultrastructural Analysis

This compound plays a dual role in techniques that correlate molecular identification with high-resolution ultrastructural analysis by electron microscopy (EM). sigmaaldrich.com The APEX2 enzyme, central to these methods, not only catalyzes the biotinylation of proximal molecules for identification but also facilitates the polymerization of 3,3'-diaminobenzidine (B165653) (DAB). nih.gov The polymerized DAB forms an osmiophilic, electron-dense precipitate that provides contrast in EM images, thereby marking the location of the APEX2-fusion protein and its labeled interactors. nih.gov

This allows researchers to first visualize the precise location of a protein of interest within the cell's ultrastructure and then to identify the neighboring proteins and nucleic acids that were biotinylated in the same experiment. The cleavable disulfide linker in this compound is advantageous for the subsequent purification of these biotinylated molecules for analysis by mass spectrometry or sequencing. sigmaaldrich.com This integrated approach, sometimes referred to as proximity labeling expansion microscopy (PL-ExM), provides a powerful way to map the architecture of protein interactomes within their native cellular context. biorxiv.org

Utilization in Enzyme-Linked Immunosorbent Assay (ELISA) Formats

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying proteins, antibodies, and hormones. The sensitivity of an ELISA is often dependent on the signal generated by the enzymatic reporter, which is commonly HRP. The incorporation of this compound in a TSA-based ELISA protocol can dramatically increase the assay's sensitivity. iris-biotech.desigmaaldrich.comscientificlabs.ie

In a standard ELISA, one HRP molecule might generate a limited amount of colored or fluorescent product. In a TSA-enhanced ELISA, the single HRP molecule catalyzes the deposition of numerous this compound molecules onto the surface near the antigen-antibody complex. Following this deposition, streptavidin-HRP conjugates are added, which bind to the deposited biotin tags. Each of these newly introduced HRP molecules can then catalyze its own colorimetric or fluorometric reaction. This enzymatic cascade results in a massive amplification of the signal, allowing for the detection of very low-abundance targets that would be undetectable by conventional ELISA methods. The principle relies on increasing the number of enzyme reporters associated with each target molecule.

Table 3: Principle of Signal Amplification in TSA-based ELISA using this compound

StepConventional ELISATSA-based ELISA with this compound
1. Target CaptureAntigen immobilized on plate, bound by primary and HRP-conjugated secondary antibody.Antigen immobilized on plate, bound by primary and HRP-conjugated secondary antibody.
2. Signal GenerationHRP reacts with substrate to produce a signal.HRP reacts with this compound, depositing multiple biotin molecules.
3. AmplificationNo amplification step.Streptavidin-HRP is added, binding to the deposited biotin.
4. Final DetectionSignal is proportional to the initial number of HRP molecules.Each bound Streptavidin-HRP reacts with the substrate, generating a greatly amplified signal.

Applications in Proximity Dependent Biotinylation Pdb and Proteomics Research

General Framework of Proximity-Dependent Labeling for Proteome Mapping

Proximity-dependent labeling (PDL) is a powerful strategy used to identify the neighboring proteins of a specific protein or to map the proteome of a particular subcellular compartment. The core principle involves targeting an enzyme to a specific location within a cell. harvard.edunih.gov This enzyme then catalyzes the formation of reactive molecules from a supplied substrate, which in turn covalently label nearby proteins. harvard.edunih.gov

The general workflow for a PDB experiment is as follows:

Targeting the Enzyme: A labeling enzyme, such as horseradish peroxidase (HRP) or an engineered ascorbate (B8700270) peroxidase (APEX), is fused to a "bait" protein of interest. nih.govjacc.org This fusion protein is then expressed in living cells, localizing the enzyme to the desired subcellular region. nih.gov

Labeling Reaction: A substrate, such as Biotin-SS-Tyramide, is introduced to the cells. iris-biotech.de In the presence of an activator like hydrogen peroxide (H₂O₂), the enzyme catalyzes the conversion of the substrate into a highly reactive, short-lived radical species. iris-biotech.denih.gov

Proximity Labeling: These reactive radicals diffuse a short distance from the enzyme and covalently attach to accessible amino acid residues (primarily tyrosine) on neighboring proteins. iris-biotech.denih.gov

Cell Lysis and Affinity Purification: The cells are then lysed, often under harsh, denaturing conditions to solubilize all proteins. nih.govresearchgate.net The biotinylated proteins are subsequently captured and enriched using streptavidin-coated beads, which have an exceptionally high affinity for biotin (B1667282). nih.govnih.gov

Mass Spectrometry Analysis: The enriched proteins are then identified and quantified using mass spectrometry (MS), providing a snapshot of the protein environment surrounding the bait protein. nih.govnih.gov

The covalent nature of the biotin tag is a key advantage of PDB, as it allows for the preservation of the labeling even after the disruption of protein-protein interactions during cell lysis and purification. nih.gov

Selective Proteomic Proximity Labeling Assay (SPPLAT)

The Selective Proteomic Proximity Labeling Assay using Tyramide (SPPLAT) is a specific application of HRP-based proximity labeling that utilizes biotin-tyramide derivatives, including this compound. mdpi.comhelsinki.fi In this method, HRP is typically conjugated to an antibody or a ligand that specifically binds to a target protein on the cell surface. mdpi.commdpi.com

Upon the addition of biotin-tyramide and a low concentration of hydrogen peroxide, the targeted HRP generates reactive biotin-tyramide radicals. mdpi.comhelsinki.fi These radicals then covalently label proteins in the immediate vicinity of the target protein. mdpi.com

SPPLAT has proven to be a powerful tool for identifying the proteins that make up the immediate environment or "interactome" of cell surface proteins. mdpi.combiorxiv.org By targeting HRP to a specific cell surface receptor, researchers can selectively biotinylate and subsequently identify its neighboring proteins. mdpi.combiorxiv.org This approach has been successfully used to:

Map the microenvironment of receptors by using antibody-HRP fusions. biorxiv.org

Identify the neighbors of immune checkpoint proteins on cancer cells. mdpi.com

Uncover novel protein associations within specific membrane microdomains. mdpi.com

A notable study used an HRP-conjugated ligand to identify proteins near a specific receptor on cancer cells. The results showed a significant enrichment of the known receptor and other interacting proteins in the labeled samples compared to controls, validating the specificity of the method. biorxiv.org

Beyond identifying immediate neighbors, SPPLAT can be used to map more extensive protein-protein interaction networks on the cell surface. mdpi.combiorxiv.org By performing SPPLAT experiments targeting multiple different cell surface proteins, a more comprehensive picture of the cell surface proteome's organization can be constructed. biorxiv.org This can reveal functional protein clusters and associations that might be missed by other methods. biorxiv.org For instance, SPPLAT has been instrumental in examining the proteins that co-assemble with the B-cell receptor on the plasma membrane, providing new insights into its composition. helsinki.fi

Enzyme-Mediated Activation of Radical Sources (EMARS) in Proteomics

Enzyme-Mediated Activation of Radical Sources (EMARS) is another HRP-based proximity labeling technique. mdpi.comprinceton.edu While conceptually similar to SPPLAT, EMARS has historically utilized aryl azide-based substrates, which form reactive nitrenes upon HRP-mediated oxidation. mdpi.comprinceton.edu These nitrenes can react with a broader range of amino acid residues. mdpi.com However, the term is sometimes used more broadly in the context of HRP-catalyzed radical generation for proximity labeling. nih.gov Like SPPLAT, EMARS has been primarily applied to study the organization of proteins on the cell surface by using antibody-HRP conjugates to direct the labeling. princeton.edunih.gov

Integration with Mass Spectrometry (MS)-Based Proteomics

The successful identification of biotinylated proteins relies heavily on the integration of proximity labeling with mass spectrometry-based proteomics. nih.govnih.gov This powerful combination allows for the unbiased and large-scale identification and quantification of the proteins captured through the PDB workflow. nih.gov

A critical step in the PDB workflow is the highly selective enrichment of biotinylated proteins. nih.govnih.gov This is achieved through affinity purification using streptavidin, a protein with an exceptionally strong and stable interaction with biotin. nih.govsigmaaldrich.com

The process typically involves:

Incubating the cell lysate with streptavidin-coated magnetic beads or agarose (B213101) resin. nih.govsigmaaldrich.com

The biotinylated proteins bind to the streptavidin, while non-biotinylated proteins remain in the solution.

A series of stringent washing steps are performed to remove non-specifically bound proteins. nih.gov

The captured proteins are then eluted from the beads for subsequent analysis by mass spectrometry. nih.gov

The use of this compound offers a distinct advantage at the elution step. The disulfide bond within the linker can be cleaved by reducing agents, allowing for the gentle and efficient release of the labeled proteins from the streptavidin beads without the need for harsh denaturing conditions that could interfere with downstream analysis. iris-biotech.denih.gov

Recent advancements have focused on developing scalable and automated enrichment methods, often in a 96-well plate format, to increase the throughput and reproducibility of proximity proteomics experiments. nih.govescholarship.org These automated workflows, combined with advanced mass spectrometry techniques like data-independent acquisition (DIA), have significantly improved the depth and reliability of proteomic data obtained from PDB studies. escholarship.org

Data Tables

Table 1: Key Enzymes in Proximity-Dependent Biotinylation

EnzymeFamilySubstrate(s)Labeled Residue(s)
Horseradish Peroxidase (HRP)PeroxidaseBiotin-Tyramide, Biotin-PhenolTyrosine, Tryptophan, Histidine, Cysteine mdpi.com
Engineered Ascorbate Peroxidase (APEX/APEX2)PeroxidaseBiotin-PhenolTyrosine nih.govnih.gov
BioID (mutant BirA)Biotin LigaseBiotinLysine (B10760008) princeton.edu
TurboID/miniTurboBiotin LigaseBiotinLysine princeton.edu

Table 2: Comparison of Proximity Labeling Techniques

TechniqueEnzymeKey FeatureLabeling Time
SPPLATHRPAntibody/ligand-targeted mdpi.comhelsinki.fiMinutes semanticscholar.org
EMARSHRPUses aryl azide (B81097) substrates princeton.edu~1 minute semanticscholar.org
APEX/APEX2APEX/APEX2Active in reducing environments nih.gov1 minute nih.gov
BioIDBioIDLong labeling time allows for capturing transient interactions18-24 hours nih.gov
TurboIDTurboIDFaster kinetics than BioID~10 minutes princeton.edu

Peptide Identification and Quantitative Proteomics Analysis

Following the enrichment of biotinylated proteins using streptavidin-based affinity purification, the subsequent critical steps involve the elution of these proteins and their preparation for mass spectrometry (MS). The use of this compound is particularly advantageous due to its cleavable disulfide bond. This feature allows for the mild and efficient release of captured proteins from the streptavidin beads by treatment with a reducing agent. alkalisci.comscientificlabs.ie This process breaks the disulfide bridge within the linker, leaving the biotin moiety attached to the beads while releasing the tyramide-labeled protein for downstream analysis. issuu.com

Once eluted, the proteins are typically digested into smaller peptides using a proteolytic enzyme, most commonly trypsin, which cleaves proteins at lysine and arginine residues. mdpi.com It is important to note that biotinylation occurring at lysine residues can potentially hinder the efficiency of trypsin digestion, which may result in peptides with missed cleavage sites. nih.gov The resulting peptide mixture is then subjected to analysis by tandem mass spectrometry (MS/MS). thermofisher.com

In a typical quantitative proteomics workflow, the peptide ions are first separated and their mass-to-charge (m/z) ratios are measured in the initial round of mass spectrometry (MS1). thermofisher.com Selected precursor ions are then fragmented, and a second round of MS (MS2) is performed to generate fragment ion spectra. thermofisher.com These fragmentation patterns serve as a fingerprint for each peptide, allowing for their identification by matching the experimental spectra against theoretical spectra from protein sequence databases. mdpi.comthermofisher.com

For quantitative analysis, several strategies can be employed. Label-free quantitation methods estimate protein abundance based on factors like the number of detected peptides for a given protein. thermofisher.com Alternatively, isobaric labeling techniques, such as Tandem Mass Tags (TMT), can be used. In this approach, peptides from different samples (e.g., from different cell types) are labeled with tags that are identical in mass but yield distinct reporter ions upon fragmentation. This allows for the simultaneous identification and relative quantification of proteins from multiple samples in a single MS analysis. nih.gov For instance, a 16-plex TMT-based proteomics approach has been successfully used in conjunction with biotin-tyramide-based labeling to compare protein expression across different cell types. nih.gov

Step Description Key Reagents/Components Significance
1. Enrichment Biotinylated proteins are captured from cell lysates.Streptavidin-coated beadsIsolates proteins labeled by this compound. mdpi.com
2. Elution (Cleavage) Captured proteins are released from the beads.Reducing agents (e.g., DTT, TCEP)The cleavable disulfide bond in this compound allows for efficient recovery of proteins. issuu.comnih.gov
3. Digestion Proteins are broken down into smaller peptides.TrypsinPrepares proteins for mass spectrometry analysis. mdpi.com
4. Mass Spectrometry (MS/MS) Peptides are identified based on mass and fragmentation patterns.Mass SpectrometerGenerates data for protein identification and quantification. thermofisher.com
5. Data Analysis Peptide spectra are matched to protein databases for identification and quantification.Database search algorithms (e.g., TMT for relative quantification)Determines the identity and relative abundance of the labeled proteins. nih.gov

Cell-Type Specific Proteome Analysis Methodologies

A significant challenge in proteomics is deciphering the protein composition of individual cell types within complex, heterogeneous tissues. nih.gov this compound is a key reagent in methodologies developed to address this challenge, enabling the proteomic analysis of specific cell populations in situ without the need for genetic modification. nih.govnih.gov

One such prominent method is the in situ cell-type-specific proteome analysis using antibody-mediated biotinylation (iCAB). nih.gov This technique combines the specificity of immunohistochemistry with the signal amplification of tyramide-based labeling. The iCAB workflow begins with the targeting of a specific cell type within a tissue slice using a primary antibody that recognizes a unique cell-surface or cytoplasmic marker. A secondary antibody conjugated to horseradish peroxidase (HRP) is then applied, binding to the primary antibody. In the presence of hydrogen peroxide, the localized HRP enzyme catalyzes the conversion of exogenously supplied this compound into highly reactive, short-lived radicals. nih.gov These radicals covalently attach to electron-rich amino acid residues, such as tyrosine, on proteins in the immediate vicinity of the HRP-conjugated antibody, effectively "painting" the proteome of the target cell type with biotin. nih.gov The biotinylated proteins can then be specifically enriched and identified by mass spectrometry. nih.gov

This approach circumvents the limitations of other methods like fluorescence-activated cell sorting, which can induce stress responses, or laser capture microdissection, which is often labor-intensive. nih.govnih.gov The iCAB method has been successfully applied to mouse brain tissue, a highly complex environment, to profile the proteomes of distinct cell types.

Target Cell Type Antibody Target Number of Proteins Identified (Enriched Samples) Key Finding
Neurons NeuN (a neuronal nuclear protein)~8,400Demonstrated differential protein expression compared to other cell types. nih.gov
Astrocytes GFAP (Glial Fibrillary Acidic Protein)~8,400Successfully enriched astrocyte-specific proteins. nih.gov
Microglia Iba1 (Ionized calcium-binding adapter molecule 1)~8,400Enabled identification of microglia-specific proteome in a complex tissue context. nih.gov

Another related technique is the selective proteomic proximity labeling assay using tyramide (SPPLAT). In SPPLAT, an HRP-conjugated antibody is used to target a specific plasma membrane protein. The subsequent addition of a biotin-tyramide derivative leads to the biotinylation of proximal proteins on the cell surface, allowing for the characterization of a protein's local membrane environment. mdpi.com

Exploration of Subcellular Compartment Proteomes

Understanding the protein composition of distinct subcellular compartments is fundamental to cell biology. Proximity-dependent biotinylation (PDB) methods utilizing this compound have become powerful tools for mapping the proteomes of these membrane-bound and membrane-less organelles with high spatial resolution. nih.govrupress.org

The general strategy involves directing a peroxidase enzyme, such as the engineered ascorbate peroxidase (APEX), to a specific subcellular location by fusing it to a protein or signal peptide known to reside in that compartment. nih.gov Once localized, the enzyme is activated by the addition of hydrogen peroxide and supplied with this compound. The resulting biotin-phenoxyl radicals are short-lived and not readily membrane-permeable, ensuring that the labeling is largely restricted to the targeted organelle. nih.gov This approach is particularly effective for profiling the contents of membrane-enclosed compartments like mitochondria. nih.gov

Research has demonstrated the versatility of this method for mapping a wide range of subcellular proteomes:

Mitochondria: APEX-mediated labeling with biotin-tyramide has been instrumental in mapping the mitochondrial proteome, overcoming challenges associated with traditional biochemical fractionation which can lead to protein loss and contamination. nih.gov

Plasma Membrane and Cell Junctions: The automated proximity proteomics strategy has been used with APEX2 to identify proteins specific to the plasma membrane and cell junctions. embopress.org

Endomembrane System: The proteomes of the Golgi apparatus, endosomes, and lysosomes have been successfully delineated using this scalable proximity labeling pipeline. embopress.org

Nucleus: Peroxidase-based proximity labeling has been employed to identify proteins within the crowded nuclear environment, including membrane-less structures like nuclear speckles. rupress.org

A key advantage of these methods is their ability to capture a snapshot of the proteome in living cells. Furthermore, studies using the iCAB method have shown that the biotinylation of proteins occurs across various subcellular compartments, including the nucleus, cytosol, plasma membrane, and mitochondria, without introducing significant bias towards a particular location. nih.govnih.gov This indicates that the technique provides a comprehensive survey of the entire cellular proteome of the targeted cell. nih.govnih.gov

Subcellular Compartment Targeting Method Enzyme Key Insight
Mitochondria Fusion to a mitochondrial targeting signalAPEXEnables spatially specific mapping of the organelle's proteome in living cells. nih.gov
Plasma Membrane Fusion to a plasma membrane-localized protein (e.g., Lck)APEX2Successful identification of compartment-specific proteins, aligning with existing cell maps. embopress.org
Golgi Apparatus Fusion to a Golgi-resident protein (e.g., GalNac-T2)APEX2Delineation of the Golgi proteome with high reproducibility. embopress.org
Lysosome Fusion to a lysosomal protein (e.g., LAMP1)APEX2Mapping of the lysosomal proteome using a scalable, automated workflow. embopress.org
Nuclear Speckles Antibody targeting a speckle component (e.g., SON)HRPAllows for the identification of proteins in specific membrane-less nuclear bodies. rupress.org

Applications in Nucleic Acid Research and Microscopic Imaging

Direct Biotinylation of DNA and RNA for Research Applications

The direct labeling of nucleic acids with biotin (B1667282) is a cornerstone of many molecular biology techniques. Biotin-SS-Tyramide, through the action of horseradish peroxidase (HRP), facilitates the covalent attachment of biotin to DNA and RNA, enabling their detection and purification.

Biotinylation of Modified Oligonucleotides

While the direct biotinylation of unmodified DNA using biotin tyramide is not efficient, synthetic oligonucleotides can be modified to become reactive. nih.govacs.org The introduction of specific functional groups, or "antennae," can render these oligonucleotides susceptible to biotinylation by the phenoxy radicals generated from this compound. nih.govacs.org

Research has demonstrated that oligonucleotides modified with a 5'-fluorescein tag can be effectively biotinylated using HRP and biotin tyramide. nih.govresearchgate.net Additionally, conjugating oligonucleotides with amino acids like tyrosine or tryptophan creates reactive sites for the biotin tyramide radicals. nih.govacs.orgresearchgate.net For instance, a tyrosine-conjugated oligonucleotide can be biotinylated in the presence of HRP, hydrogen peroxide (H₂O₂), and biotin tyramide. acs.orgresearchgate.net This targeted biotinylation of modified oligonucleotides is crucial for their use as probes in various hybridization assays.

Investigation of Radical Reactivity with Nucleic Acid Bases

The mechanism of biotin tyramide-mediated labeling involves the generation of highly reactive phenoxy radicals by HRP in the presence of H₂O₂. nih.goviris-biotech.de Studies into the reactivity of these radicals with nucleic acid bases have revealed a significant difference between RNA and DNA. The biotin tyramide phenoxy radicals have been shown to react with guanosine (B1672433) bases in RNA in a sequence-independent manner. nih.gov In contrast, under the same conditions, DNA does not show detectable reactivity with these radicals. nih.gov

This differential reactivity has practical implications for labeling strategies. For instance, in studies of G-quadruplexes (GQs), which are guanine-rich nucleic acid sequences, biotin-tyramide has been used for efficient self-biotinylation of both DNA and RNA GQs when complexed with heme, which exhibits peroxidase-like activity. nih.gov This specific labeling allows for the investigation of these structures in vitro and in vivo. nih.gov

High-Resolution In Situ Visualization of Nucleic Acid Targets

This compound plays a pivotal role in enhancing the visualization of nucleic acid targets within their cellular and tissue contexts. Through tyramide signal amplification, it dramatically increases the signal intensity, allowing for the detection of low-abundance DNA and RNA sequences. springernature.combiotium.combiotium.com

Fluorescence In Situ Hybridization (FISH) Enhancement

In Fluorescence In Situ Hybridization (FISH), this compound is used to overcome limitations in detection sensitivity. springernature.comthermofisher.comnih.gov The TSA-FISH method involves the use of a biotinylated probe that hybridizes to the target nucleic acid sequence. thermofisher.com An HRP-conjugated streptavidin then binds to the biotin on the probe. In the presence of this compound and H₂O₂, the HRP catalyzes the deposition of a high density of biotin molecules in the immediate vicinity of the target. biotium.combiotium.com These deposited biotin molecules can then be detected with fluorescently labeled streptavidin, resulting in a significantly amplified signal. biotium.com This enhancement allows for the visualization of very low-copy-number nucleic acid sequences that would be undetectable by conventional FISH methods. biotium.com

The following table summarizes the key steps in TSA-FISH enhancement using this compound:

StepDescription
Hybridization A biotin-labeled nucleic acid probe binds to the target DNA or RNA sequence within the cell or tissue.
Enzyme Conjugation Horseradish peroxidase (HRP) conjugated to streptavidin is introduced and binds to the biotin on the probe.
Tyramide Deposition This compound is added along with hydrogen peroxide (H₂O₂). The HRP catalyzes the conversion of this compound into a highly reactive radical.
Signal Amplification The reactive this compound radicals covalently bind to tyrosine residues on proteins near the probe, depositing a high concentration of biotin molecules.
Fluorescent Detection The deposited biotin is detected with streptavidin conjugated to a fluorescent dye, leading to a greatly amplified fluorescent signal at the target site.

Chromogenic and Fluorescence Detection Modalities

A significant advantage of using this compound in TSA is its compatibility with both chromogenic and fluorescent detection methods. iris-biotech.devwr.com

For fluorescence detection , as described in the context of TSA-FISH, the deposited biotin is visualized using fluorescently labeled streptavidin. biotium.com This allows for high-resolution imaging and the potential for multiplexing, where different targets can be labeled with different fluorophores. biotium.com

For chromogenic detection , the deposited biotin can be detected with streptavidin-HRP, followed by the addition of a chromogenic substrate such as diaminobenzidine (DAB). thermofisher.com The HRP enzyme converts the soluble DAB into an insoluble brown precipitate at the site of the target nucleic acid. This colored precipitate can be visualized using a standard bright-field microscope. thermofisher.com This method is widely used in diagnostic pathology due to the permanence of the staining and the ease of visualization. thermofisher.com

Advanced Imaging Techniques Utilizing this compound Labels

The high signal amplification and spatial resolution afforded by this compound-based TSA have enabled its use in several advanced imaging techniques. These methods leverage the ability to generate a strong, localized signal for detailed visualization of nucleic acids.

One such application is in multiplexed FISH, where multiple RNA or DNA targets are visualized simultaneously in the same sample. biotium.comnih.gov By performing sequential rounds of TSA with different fluorophore-labeled tyramides, researchers can create a multi-color map of gene expression or chromosomal organization. The cleavable disulfide bond in this compound can be advantageous in certain multiplexing protocols, allowing for the removal of the biotin signal before proceeding to the next round of labeling.

Furthermore, the high-density labeling achieved with this compound is beneficial for super-resolution microscopy techniques. The precise localization of the amplified signal can provide a more detailed view of the spatial organization of nucleic acids within cellular compartments. The principles of TSA-based signal amplification are also being adapted for electron microscopy, where the deposited biotin can be detected with gold-labeled streptavidin, providing ultrastructural localization of nucleic acid targets. iris-biotech.dealkalisci.com

The following table outlines the advantages of this compound in advanced imaging:

FeatureAdvantage in Advanced Imaging
High Signal Amplification Enables the detection of low-abundance nucleic acid targets, which is crucial for single-molecule imaging and studying subtle changes in gene expression.
High Spatial Resolution The covalent deposition of the label minimizes diffusion, allowing for precise localization of the target, a prerequisite for super-resolution microscopy.
Multiplexing Capability Allows for the simultaneous visualization of multiple targets, providing a more comprehensive understanding of complex biological systems.
Cleavable Linker The disulfide bond allows for the removal of the biotin signal, which can be useful in sequential labeling protocols to avoid signal interference.

Methodological Considerations and Optimization Strategies in Biotin Ss Tyramide Assays

Critical Parameters for Reaction Optimization

The enzymatic reaction at the core of Biotin-SS-Tyramide assays, catalyzed by horseradish peroxidase (HRP), requires fine-tuning of multiple components to achieve optimal performance. These include the concentrations of the probe and enzyme conjugates, the pH of the reaction environment, the stringency of washing steps, and the kinetics of the labeling process.

Concentration Dependencies of Probes and Conjugates

The concentrations of this compound, the HRP-conjugated secondary antibody (or streptavidin-HRP), and hydrogen peroxide (H₂O₂) are interdependent and crucial for the successful generation of biotinyl-tyramide radicals. An imbalance in these components can lead to either suboptimal labeling or increased background.

Typically, this compound is used in the micromolar range, with concentrations between 1 µM and 10 µM being common. abpbio.comtargetmol.com For instance, some protocols suggest a starting concentration of 5 µM. abpbio.com The concentration of the HRP conjugate also requires careful titration. High concentrations of HRP can lead to the formation of tyramide dimers, which reduces the efficiency of the labeling reaction and can increase background noise. akoyabio.com Dilutions of HRP conjugates can range widely, from 1:50 to 1:5000, depending on the abundance of the target and the specific antibodies used. thermofisher.comnih.gov Hydrogen peroxide, the substrate for HRP, is typically used at a final concentration of around 0.0015% to 0.003%. biotium.comlumiprobe.com However, in some applications, concentrations as high as 3% are used for short durations. ihcworld.combiorxiv.org It is critical to optimize these concentrations empirically for each experimental system to achieve the desired balance between signal amplification and background.

ReagentTypical Concentration RangeConsiderations for Optimization
This compound1 - 10 µMHigher concentrations can increase signal but also background. Start with a mid-range concentration and titrate down. abpbio.comtargetmol.com
HRP-Conjugated Secondary Antibody/Streptavidin1:50 to 1:5000 dilutionHigh concentrations can lead to tyramide dimerization and reduced signal. akoyabio.com Must be optimized for each primary antibody and target abundance. thermofisher.comnih.gov
Hydrogen Peroxide (H₂O₂)0.0015% - 3%Critical for HRP activity. Higher concentrations can damage tissue or epitopes. ihcworld.combiorxiv.org The 0.0015% concentration is common for TSA. abpbio.combiotium.com

Influence of pH and Stringency Washing Conditions

The pH of the reaction buffer can significantly impact both the efficiency of the HRP-catalyzed reaction and the level of background staining. A neutral pH, typically between 7.0 and 7.4, is generally recommended for the labeling reaction to proceed optimally. nih.gov Deviations from this range can lead to increased background; for example, background tends to increase at a pH below 6.0 or above 8.0, while sensitivity may be reduced at a pH below 7.0. nih.gov

Stringent washing steps are essential to remove non-covalently bound reagents and reduce non-specific background. The composition of the wash buffers can be varied to increase stringency. Common components of stringent wash buffers include high salt concentrations (e.g., up to 500 mM NaCl), detergents like Sodium Dodecyl Sulfate (SDS), Triton X-100, and Tween 20, and denaturants such as urea. jove.comuni-heidelberg.denih.govelifesciences.org For example, a common stringent wash buffer in proximity labeling experiments is RIPA buffer, which contains multiple detergents. The number and duration of washes are also critical parameters to optimize.

ParameterRecommended ConditionsImpact on Assay
Reaction Buffer pH7.0 - 7.4Optimal for HRP activity. pH outside this range can increase background and reduce sensitivity. nih.gov
Stringent Wash Buffer ComponentsHigh Salt (e.g., 500 mM NaCl)Disrupts ionic interactions, reducing non-specific binding. jove.com
Detergents (e.g., SDS, Triton X-100, Tween 20)Solubilize non-specifically bound proteins and reagents. jove.comelifesciences.org
Denaturants (e.g., 8M Urea)Unfolds proteins to remove non-covalently bound molecules, often used in proximity labeling workflows. nih.gov
Chelating Agents (e.g., EDTA)Can be included to inhibit metalloproteases. jove.com

Kinetics of Labeling and Quenching Strategies

The duration of the this compound labeling reaction is a critical parameter that directly influences the extent of biotinylation. Reaction times are typically short, often ranging from 1 to 10 minutes, to control the diffusion of the reactive tyramide radicals and limit non-specific labeling. biorxiv.orgnih.gov Longer incubation times can lead to an increase in both specific signal and background. lumiprobe.com Therefore, the optimal reaction time must be determined empirically.

Following the labeling reaction, it is crucial to quench the HRP activity to prevent further, uncontrolled biotinylation. Several quenching strategies can be employed. Common quenching agents include sodium azide (B81097) (NaN₃), hydrogen peroxide at high concentrations (e.g., 3%), and hydrochloric acid (HCl). lumiprobe.comihcworld.comnih.gov Sodium azide is a reversible inhibitor of HRP, while high concentrations of H₂O₂ and HCl cause irreversible inactivation. nih.gov The choice of quenching agent and the duration of the quenching step should be carefully considered, as some reagents may affect epitope integrity or subsequent detection steps. ihcworld.com For example, a 10-minute incubation with 1 mM sodium azide can be used to stop the reaction. lumiprobe.com

ParameterTypical ConditionsRationale and Considerations
Labeling Reaction Time1 - 10 minutesShort reaction times limit the diffusion of reactive tyramide radicals, improving spatial resolution. biorxiv.orgnih.gov Needs empirical optimization. lumiprobe.com
Quenching ReagentsSodium Azide (e.g., 1 mM)Reversible inhibitor of HRP. nih.gov Effective for stopping the reaction. lumiprobe.com
Hydrogen Peroxide (e.g., 3%)Irreversibly inactivates HRP. ihcworld.com High concentrations may damage some epitopes. ihcworld.com
Hydrochloric Acid (e.g., 0.02 N)Provides effective and irreversible inhibition of HRP. nih.gov

Addressing Non-Specific Labeling and Background Artifacts

A major challenge in this compound assays is minimizing non-specific labeling and background signals, which can arise from various sources, including tissue properties and endogenous molecules.

Tissue Preparation and Antigen Retrieval Techniques

Proper tissue preparation is the first line of defense against background staining. For formalin-fixed paraffin-embedded (FFPE) tissues, complete deparaffinization is essential. The fixation process itself can create cross-links that mask epitopes, necessitating an antigen retrieval step. nih.govbiomedscidirect.com Heat-induced epitope retrieval (HIER) is a common method, often performed in a citrate (B86180) buffer at a pH of 6.0. nih.gov However, the optimal antigen retrieval method and buffer composition can be antigen-dependent and may require optimization. biomedscidirect.com It is important to note that antigen retrieval techniques can sometimes increase the availability of endogenous biotin (B1667282), making subsequent blocking steps even more critical. bitesizebio.com

Recent developments have also explored proximity labeling techniques compatible with FFPE tissues, highlighting the importance of developing robust sample preparation protocols for these valuable clinical samples. princeton.educhemrxiv.orgresearchgate.net

Strategies for Endogenous Biotin and Peroxidase Blocking

Many tissues, particularly the liver, kidney, and spleen, contain significant amounts of endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to high background. ihcworld.comthermofisher.com To circumvent this, a two-step blocking procedure is typically employed before the addition of the biotinylated primary or secondary reagents. First, an excess of avidin (B1170675) or streptavidin is added to bind to all endogenous biotin. This is followed by the addition of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules. ihcworld.com This blocking step is usually performed after normal serum blocking and before the primary antibody incubation. bitesizebio.comihcworld.com

Endogenous peroxidase activity, present in tissues like those containing red blood cells, can also cause non-specific staining by catalyzing the oxidation of the tyramide substrate. ihcworld.com This activity is typically quenched by pre-treating the tissue with a hydrogen peroxide solution. Concentrations of H₂O₂ for this purpose can range from 0.3% to 3%. ihcworld.com While 3% H₂O₂ is commonly used for robust quenching, lower concentrations may be necessary for sensitive epitopes that could be damaged by harsh oxidation. ihcworld.com The timing of the peroxidase block can also be optimized and may be performed before antigen retrieval, after antigen retrieval, or even after the primary or secondary antibody incubations, depending on the specific protocol and the sensitivity of the target antigen to the quenching agent. ihcworld.com Alternative quenching agents like sodium azide and hydrochloric acid have also been evaluated for their efficacy in inhibiting endogenous peroxidase. nih.gov

Target of BlockingMethodReagents and Typical Protocol
Endogenous BiotinTwo-step avidin-biotin block1. Incubate with avidin/streptavidin solution (e.g., 0.05%) for 15 min. 2. Incubate with free biotin solution (e.g., 0.005%) for 15 min. ihcworld.com
Endogenous PeroxidaseHydrogen Peroxide QuenchingIncubate with 0.3% - 3% H₂O₂ in PBS or methanol (B129727) for 10-30 min. ihcworld.com
Alternative QuenchingIncubation with reagents such as sodium azide or hydrochloric acid. nih.gov

Specificity and Spatial Resolution in Labeling Experiments

The efficacy of proximity labeling (PL) techniques hinges on their ability to specifically label proteins within a defined spatial vicinity of a target protein or enzyme. In assays utilizing this compound, this process is typically mediated by horseradish peroxidase (HRP). The HRP, often conjugated to an antibody that targets a specific protein of interest, catalyzes the conversion of this compound into a highly reactive, short-lived radical in the presence of hydrogen peroxide (H₂O₂). iris-biotech.debiorxiv.org These radicals then covalently bond to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate proximity of the HRP enzyme. iris-biotech.denih.gov

The spatial resolution of this labeling is a critical parameter. The high reactivity and transient nature of the tyramide radicals are key to ensuring that labeling is confined to a nanometer-scale radius around the peroxidase enzyme. mdpi.comnih.gov This tight spatial control allows for the high-resolution mapping of protein interactomes and subcellular proteomes. mdpi.comacs.org For instance, when HRP is targeted to a specific protein on the cell surface, the resulting biotinylation is largely restricted to that protein's neighbors, providing a snapshot of its microenvironment. iris-biotech.deissuu.comissuu.com Research has demonstrated that peroxidase-based PL can achieve remarkable intraorganelle spatial resolution. acs.orgresearchgate.netnih.gov

Achieving high specificity and minimizing off-target labeling or background noise are paramount for the successful interpretation of experimental results. Several factors can be optimized to enhance specificity:

Enzyme Concentration and Activity: The concentration of the HRP conjugate and the duration of the labeling reaction must be carefully controlled to prevent excessive diffusion of radicals, which could lead to a loss of spatial resolution.

Substrate Concentration: The concentration of this compound is a critical factor. Optimization is required to ensure sufficient labeling of proximal proteins without causing non-specific background staining. biorxiv.orgresearchgate.net

Washing Steps: Stringent washing protocols after the labeling reaction are essential to remove non-covalently bound reagents and reduce background signals. mdpi.com

pH Control: The pH of the reaction buffer can influence both enzyme activity and the stability of the reagents, impacting the specificity of the labeling reaction. researchgate.netnih.gov

By fine-tuning these parameters, researchers can significantly improve the signal-to-noise ratio, enabling the confident identification of true-positive protein interactions. iris-biotech.demdpi.com

FactorConsideration for OptimizationRationaleSupporting Findings
Enzyme System HRP-antibody conjugate targeted to a protein of interest.Directs the labeling reaction to a specific subcellular location or protein complex.Enables selective biotinylation of proteins and protein clusters on cell surfaces. iris-biotech.debiorxiv.orgissuu.com
Labeling Radius The half-life of the tyramide radical is very short.Confines the biotinylation to proteins in the immediate vicinity of the HRP enzyme, ensuring high spatial resolution.Proximity labeling techniques provide high-resolution spatial information on protein interactions. mdpi.comacs.org The labeling radius for peroxidase-based methods is estimated to be within approximately 10 nm. nih.gov
Target Residues HRP-activated tyramide radicals preferentially react with tyrosine residues.The distribution of tyrosine on protein surfaces influences which proteins are labeled.Peroxidase-catalyzed reactions label electron-rich residues like tyrosine, in contrast to biotin ligase-based methods (e.g., BioID, TurboID) which label lysine (B10760008) residues. nih.govresearchgate.net
Background Control Optimization of probe concentration, reaction time, and washing stringency.Minimizes non-specific labeling and reduces false positives, increasing the signal-to-noise ratio.The single most important factor for sensitivity and clean background in biotinyl-tyramide applications was found to be the tissue unmasking and digestion regimen. researchgate.netnih.gov Optimizing washing steps and minimizing streptavidin bead quantity can also reduce non-specific binding. mdpi.com

Considerations for Biotinylated Protein Elution in Proteomic Workflows

A significant advantage of this compound in proteomic studies is the presence of a disulfide bond within its spacer arm, which makes the linkage cleavable. iris-biotech.desigmaaldrich.com This feature is central to the elution of biotinylated proteins following their capture on streptavidin-coated affinity matrices. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making the elution of non-cleavable biotin tags challenging. nih.gov Traditional methods often require harsh, denaturing conditions (e.g., boiling in buffers containing SDS) to dissociate the complex, which can be incompatible with downstream analytical techniques like mass spectrometry and can lead to protein aggregation. nih.govissuu.com

The disulfide bridge in this compound provides an elegant solution to this problem. By treating the streptavidin beads with a reducing agent, the disulfide bond is cleaved, releasing the captured proteins while the biotin moiety remains bound to the streptavidin. iris-biotech.denih.govmedchemexpress.com This allows for the recovery of intact, biotin-free proteins under mild, non-denaturing conditions.

Key considerations for the elution process include:

Choice of Reducing Agent: Common reducing agents used for cleaving the disulfide bond include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and glutathione (B108866). iris-biotech.denih.govissuu.com The choice may depend on compatibility with subsequent proteomic sample preparation steps. TCEP is often favored as it is odorless and effective over a wider pH range compared to DTT.

Elution Conditions: The efficiency of cleavage can be optimized by adjusting the concentration of the reducing agent, incubation temperature, and time. For example, a common protocol involves incubation with 20 mM TCEP at 37°C for 60 minutes. nih.gov

Complete Elution: To ensure maximal recovery of captured proteins, some protocols employ a two-step elution process. An initial elution with a reducing agent can be followed by a second wash with a different buffer, such as one containing formic acid, to release any remaining proteins. nih.gov

Elution StrategyDescriptionAdvantagesDisadvantages
Harsh Denaturation Boiling in SDS-containing buffer. Used for non-cleavable biotin.Effective at disrupting the biotin-streptavidin interaction.Denatures proteins; detergents like SDS are often incompatible with mass spectrometry. nih.gov
On-Bead Digestion Proteolytic enzymes (e.g., trypsin) are added directly to the beads to digest captured proteins. Used for non-cleavable biotin.Avoids the need for elution.Results in high contamination from streptavidin peptides; prevents identification of biotinylation sites; can lead to incomplete protein digestion and limited sequence coverage. nih.govresearchgate.netnih.gov
Reductive Cleavage (this compound) A reducing agent (e.g., TCEP, DTT) is used to cleave the disulfide bond in the linker arm.Allows elution under mild, non-denaturing conditions; compatible with downstream mass spectrometry; enables in-solution digestion, reducing streptavidin contamination and improving protein coverage. nih.govacs.orgresearchgate.netRequires the use of a specific cleavable biotinylated reagent.

Future Directions and Emerging Research Avenues for Biotin Ss Tyramide

Development of Next-Generation Biotin-SS-Tyramide Derivatives

The core structure of this compound, with its cleavable disulfide bond, offers a foundation for creating novel derivatives with enhanced functionalities. iris-biotech.descientificlabs.iealkalisci.comsigmaaldrich.com Research is focused on synthesizing next-generation reagents that improve solubility, introduce new cleavable mechanisms, and incorporate different reporter tags.

One area of development involves attaching next-generation fluorescent dyes, such as CF® dyes, to the tyramide moiety. avantorsciences.combiotium.cominterchim.fr These fluorescent derivatives enable direct visualization and multiplexed imaging, offering superior brightness and photostability. interchim.fr Another significant advancement is the creation of cleavable fluorescent tyramides (CFTs), which allow for reiterative cycles of staining, imaging, and signal cleavage, thereby expanding the multiplexing capacity of in situ RNA analysis. researchgate.net

Furthermore, modifications to the biotin (B1667282) component itself are being explored. Incorporating polyethylene (B3416737) glycol (PEG) linkers can improve the solubility of biotinylation reagents and the resulting protein conjugates, reducing aggregation and maintaining the biological activity of labeled proteins. issuu.com Researchers are also designing biotin derivatives that can be cleaved under different mild conditions, providing greater experimental flexibility. nih.gov The development of new biotin multimers for cross-linking and polymerization of streptavidin is another active area of research. nih.gov

Derivative ClassKey FeaturePrimary AdvantageReference
Cleavable Fluorescent Tyramides (CFTs)Combines a fluorescent dye with a cleavable linker and a tyramide moiety.Enables highly multiplexed in situ RNA profiling through cyclical staining and cleavage. researchgate.net
CF® Dye TyramidesTyramide conjugated to bright and photostable CF® dyes.Provides stronger fluorescence signals and higher sensitivity in immunofluorescence. avantorsciences.combiotium.cominterchim.fr
PEGylated Biotin DerivativesIncorporation of a Polyethylene Glycol (PEG) spacer.Improves solubility and reduces aggregation of biotinylated proteins. issuu.com
Thiol-Cleavable Biotin ReagentsContains a disulfide bond, similar to this compound.Allows for the release of biotinylated molecules from streptavidin under reducing conditions. nih.gov

Innovations in Sensitivity and Specificity of Biotinylation

Enhancing the sensitivity and specificity of biotinylation is crucial for accurately identifying true biological interactions while minimizing background noise. nih.gov Innovations in this area range from optimizing reaction components to re-engineering the enzymatic systems involved.

The development of optimized amplification buffers has been shown to significantly improve the brightness, specificity, and sensitivity of tyramide signal amplification. biotium.com These specialized buffers lead to a better signal-to-noise ratio, allowing for the detection of low-abundance targets. interchim.frbiotium.com

To improve specificity, researchers are exploring alternatives to the standard biotin-phenol substrate. Screening of different phenol (B47542) analogs, such as biotin-naphthylamine and biotin-4-aminophenol, has shown that these alternatives can offer higher efficiency and selectivity in APEX2-mediated labeling. chinesechemsoc.org Another approach to reduce non-specific background is the development of the iAPEX system, which utilizes a D-amino acid oxidase (DAAO) to locally generate the required hydrogen peroxide (H₂O₂). biorxiv.org This enzymatic cascade minimizes H₂O₂ toxicity and reduces background labeling from endogenous peroxidases. biorxiv.org Furthermore, methods to reduce non-specific binding to streptavidin beads, such as optimizing wash steps and using cleavable linkers to elute specifically labeled proteins, are being refined to increase the purity of the identified interactors. mdpi.combiorxiv.orgresearchgate.net

Integration with Multi-Omics and Systems Biology Approaches

This compound-based proximity labeling is increasingly being integrated with other high-throughput "omics" technologies to build a more comprehensive picture of cellular processes. This integration allows for the correlation of protein interaction data with information about genes, transcripts, and other molecules, facilitating a systems-level understanding of biology. chinesechemsoc.org

Proximity labeling is frequently coupled with mass spectrometry (MS)-based proteomics to identify and quantify the proteins within a specific subcellular microenvironment. nih.govacs.orgnih.gov This has been instrumental in mapping the proteomes of organelles and cellular compartments. acs.org

Recent innovations have extended these biotin-based techniques beyond proteomics. RNA-centric workflows, such as RaPID (RNA-protein interaction detection), use proximity labeling to identify proteins that bind to specific RNA molecules, aiding in the characterization of ribonucleoproteins (RNPs). nih.govresearchgate.net Similarly, DNA-centric approaches allow for the identification of protein complexes associated with specific gene loci. nih.govresearchgate.net The potential to combine proximity labeling with single-cell RNA-sequencing and spatial-transcriptomics promises to uncover new therapeutic and diagnostic targets by linking protein interaction networks to gene expression at the single-cell level. chinesechemsoc.org

Novel Applications in Live-Cell Imaging and Dynamic Process Studies

A major frontier in proximity labeling research is its application to the study of dynamic processes in living cells. princeton.edu Capturing transient interactions and tracking molecular events in real-time requires methods with high temporal resolution and compatibility with live-cell imaging. nih.govprinceton.edu

Peroxidase-based labeling methods are well-suited for these applications due to their rapid reaction kinetics. nih.gov However, the requirement for H₂O₂, which can be toxic to cells, has been a limitation. The development of the iAPEX system, which generates H₂O₂ locally and transiently, helps to overcome this toxicity issue, making it more suitable for live-cell experiments. biorxiv.org

Photocatalytic proximity labeling is another emerging technique that offers precise spatiotemporal control. nih.govprinceton.edu This method uses light to activate a photosensitizer, which then generates reactive species for labeling. This light-inducible activation allows researchers to initiate labeling at specific times and locations, enabling the dynamic tracking of protein interactions in real-time. princeton.edu Such approaches are invaluable for studying processes like signal transduction, protein trafficking, and the assembly and disassembly of protein complexes as they occur in living cells. chinesechemsoc.org

Refinement of Proximity Labeling for Enhanced Temporal Resolution

Achieving high temporal resolution is critical for capturing the dynamics of cellular interactions. nih.gov Much research is focused on refining proximity labeling techniques to provide snapshots of the interactome with ever-increasing time precision.

Peroxidase-based enzymes like APEX and HRP offer significantly faster labeling kinetics (on the order of minutes) compared to biotin ligase-based methods like BioID, which can require hours. nih.govnih.gov This makes them the preferred choice for studying rapid cellular events. nih.gov The iAPEX system, for example, can achieve a temporal resolution of approximately five minutes. biorxiv.org

Further improvements in temporal resolution are being pursued through several strategies. Photocatalytic methods provide tight temporal control, as the labeling reaction is initiated by a brief pulse of light. nih.govprinceton.edu Another strategy involves the precise control of the labeling reaction time and the use of efficient quenching methods to immediately halt the reaction, which limits the diffusion of reactive biotin radicals and reduces non-specific labeling. nih.gov The ongoing optimization of enzymes and the development of new delivery methods are continuously pushing the boundaries of both temporal and spatial resolution in proximity labeling. nih.gov

Q & A

Q. What structural features of Biotin-SS-Tyramide enable its role in enzymatic signal amplification?

this compound comprises three functional components: (1) a biotin moiety for high-affinity binding to streptavidin/avidin, (2) a disulfide (SS) bridge for controlled cleavage under reducing conditions, and (3) a tyramide group that undergoes enzyme-mediated radicalization. This structure allows sequential binding, amplification, and optional cleavage for downstream analysis. The disulfide bridge facilitates post-labeling dissociation under reducing agents (e.g., DTT), enabling multiplexed assays .

Q. How does this compound achieve signal amplification in immunostaining?

In horseradish peroxidase (HRP)-based systems, HRP catalyzes the oxidation of tyramide, generating reactive radicals that covalently bind to electron-rich residues (e.g., tyrosine) near the target site. Each HRP enzyme activates multiple tyramide molecules, leading to localized biotin deposition. This amplification enhances sensitivity by 10–100× compared to conventional methods, enabling detection of low-abundance antigens .

Q. What are the optimal storage and handling conditions for this compound?

The compound requires desiccation at ≤–20°C, with protection from light and humidity. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles, which degrade the disulfide bond. Use degassed buffers for prolonged storage to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance signal intensity and spatial resolution?

Perform titration experiments using a range of concentrations (e.g., 1–50 µM) with controlled reaction times (5–30 minutes). Monitor signal-to-noise ratios via fluorescence microscopy or chemiluminescence. Excessive tyramide concentrations may cause diffusion artifacts, reducing spatial specificity. Include negative controls (omitting primary antibodies) to identify nonspecific binding .

Q. What strategies mitigate nonspecific background in multiplexed assays using this compound?

  • Sequential stripping: After imaging, treat samples with 10 mM DTT to cleave disulfide bonds, removing biotin labels before reprobing with new antibodies .
  • Blocking optimization: Use a combination of serum-based blockers (e.g., 5% BSA) and polymer-based blockers (e.g., Casein) to reduce endogenous biotin interference .
  • Enzyme inactivation: Terminate HRP activity with 1% sodium azide before subsequent rounds of labeling .

Q. How should researchers validate this compound-based results conflicting with orthogonal methods (e.g., RNA-FISH)?

  • Cross-validation: Compare spatial expression patterns with RNA-FISH or CRISPR-based protein knockouts.
  • Quantitative correlation: Use image analysis software (e.g., ImageJ) to quantify signal intensities and correlate with qPCR or Western blot data.
  • Kinetic controls: Verify that signal amplification remains linear across reaction durations to rule out saturation artifacts .

Q. What are the limitations of this compound in live-cell imaging compared to alternative probes (e.g., HaloTag)?

this compound requires cell fixation/permeabilization due to its reliance on HRP, which limits live-cell applications. In contrast, HaloTag enables real-time tracking in live cells but lacks signal amplification. For fixed samples, combine this compound with super-resolution microscopy to achieve subcellular resolution .

Q. How does the disulfide bridge in this compound compare to other cleavable linkers (e.g., photocleavable groups) in experimental flexibility?

Disulfide bridges offer rapid, reagent-dependent cleavage (e.g., DTT or TCEP), while photocleavable linkers require UV exposure, which may damage samples. However, disulfide cleavage is irreversible, limiting sequential reuse of samples. For multi-round staining, alternate between disulfide and enzyme-cleavable linkers (e.g., TEV protease sites) .

Methodological Best Practices

  • Documentation: Follow IMRaD structure for reporting—explicitly detail tyramide concentrations, reaction times, and validation controls in the Materials and Methods section .
  • Statistical rigor: Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) to compare signal intensities across experimental groups, ensuring n ≥ 3 biological replicates .
  • Ethical compliance: Disclose all conflicts of interest and adhere to institutional biosafety protocols when handling hazardous reagents (e.g., sodium azide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.